N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide
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Overview
Description
N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyridine derivative in the presence of a base such as pyridine or triethylamine.
Addition of the Methanesulfonamide Group: The methanesulfonamide group is added through a nucleophilic substitution reaction, where methanesulfonyl chloride reacts with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …: Used as a therapeutic agent to treat leukemia.
Uniqueness
N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide stands out due to its unique combination of a pyridine ring with benzenesulfonyl and methanesulfonamide groups. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
833455-62-2 |
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Molecular Formula |
C12H12N2O4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H12N2O4S2/c1-19(15,16)14-11-7-8-13-9-12(11)20(17,18)10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14) |
InChI Key |
SOPBUVAOCUWCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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